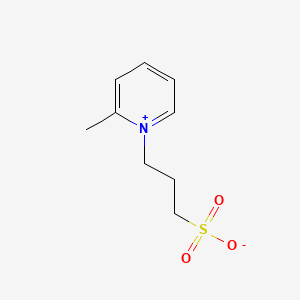

2-Methyl-1-(3-sulphonatopropyl)pyridinium

Description

Contextualization within Quaternary Pyridinium (B92312) Compounds and Zwitterionic Systems

Quaternary pyridinium salts are a class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. acs.org This positive charge arises from the quaternization of the nitrogen atom, typically through reaction with an alkylating agent like an alkyl halide. acs.orgresearchgate.net These salts are a well-established class of nitrogen-based compounds and are recognized for their diverse applications as surfactants, catalysts, and bioactive agents. researchgate.netjst.go.jpnih.gov The functional groups attached to the pyridine ring or the nitrogen atom can be modified to tune the chemical and physical properties of the resulting salt. researchgate.netsemanticscholar.org

The compound 2-Methyl-1-(3-sulphonatopropyl)pyridinium is not just a simple salt but also a zwitterion, also known as an inner salt. wikipedia.org A zwitterion is a neutral molecule that contains an equal number of functional groups with positive and negative charges. wikipedia.org In this specific molecule, the permanent positive charge on the quaternary nitrogen of the pyridinium ring is internally balanced by the negative charge of the sulfonate group (-SO₃⁻) attached at the end of the propyl chain. This intramolecular charge balance is a defining characteristic. Betaines are a type of zwitterion where the positive charge is on a quaternary ammonium (B1175870) group and they cannot isomerize to a neutral form. wikipedia.org The study of zwitterionic materials is a burgeoning field, with applications ranging from drug delivery to the development of biocompatible and antifouling surfaces. nih.govnih.gov

Significance of Pyridinium Sulfobetaines as Ionic Liquids in Chemical Science

Pyridinium sulfobetaines, such as 2-Methyl-1-(3-sulphonatopropyl)pyridinium, are a significant subclass of ionic liquids (ILs). Ionic liquids are broadly defined as salts with a melting point below 100 °C, and they possess a unique combination of properties including negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity. longdom.orgresearchgate.net These features make them attractive as alternative "green" solvents to volatile organic compounds and as specialized media for chemical reactions and electrochemical devices. longdom.orgnih.gov

The significance of pyridinium-based ILs stems from their tunable nature; their physical and chemical properties can be finely adjusted by modifying the substituents on the pyridinium ring and by the choice of the anion. longdom.org In the case of pyridinium sulfobetaines, the anion is covalently tethered to the cation, creating a zwitterionic structure. These zwitterionic ILs have found applications in diverse areas of chemical science. nih.gov They can act as catalysts or solvents in important organic reactions such as the Friedel-Crafts and Diels-Alder reactions. alfa-chemistry.com Furthermore, their unique solvent properties are utilized to enhance the stability and activity of enzymes like lipase (B570770), which is crucial in biocatalysis. nih.govtubitak.gov.tr The dual polar and nonpolar regions within their structure allow them to dissolve a wide array of substances, a property that is also being explored for improving the solubility and bioavailability of pharmaceutical compounds. longdom.orgmdpi.com

The table below summarizes some of the key research findings and applications for pyridinium-based ionic liquids, illustrating their versatility.

| Application Area | Specific Use/Finding | Relevant Compounds | Citations |

| Catalysis | Solvent and Lewis acid catalyst for Friedel-Crafts reactions. | Pyridinium ionic liquids | alfa-chemistry.com |

| Solvent for Suzuki and Grignard reactions. | Functionalized pyridinium ILs | alfa-chemistry.com | |

| Synthesis of 1,4-dihydropyridine (B1200194) derivatives. | n-Butylpyridinium tetrafluoroborate (B81430) | alfa-chemistry.com | |

| Biocatalysis | Improving hydrolytic activity and stability of Candida rugosa lipase. | N-hexylpyridinium bromide ([C6Py]Br) | nih.govtubitak.gov.tr |

| Electrochemistry | Use as electrolytes in batteries and supercapacitors due to high ionic conductivity and thermal stability. | General Pyridinium ILs | longdom.org |

| Pharmaceuticals | Enhancing the solubility and bioavailability of poorly soluble drugs. | Imidazolium- and phosphonium-based ILs | longdom.orgmdpi.com |

| Materials Science | Additives for brilliant electrolytic nickel plating. | Pyridin-propyl-sulphobetaine | google.com |

Scope and Research Focus of the Review

This review focuses exclusively on the chemical compound 2-Methyl-1-(3-sulphonatopropyl)pyridinium. The primary objective is to synthesize the existing academic research to provide a clear understanding of this molecule's chemical identity and its position within the fields of quaternary pyridinium compounds and zwitterionic ionic liquids. The scope is strictly limited to its contextualization as a zwitterionic quaternary pyridinium compound and its significance as a pyridinium sulfobetaine (B10348) and ionic liquid. The discussion will draw upon documented synthesis methods, such as the reaction of 2-picoline (2-methylpyridine) with 1,3-propanesultone, and its established properties to illustrate its role and importance in chemical science. nih.govorgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-9-5-2-3-6-10(9)7-4-8-14(11,12)13/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCXCYYDFLRQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204975 | |

| Record name | 2-Methyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56405-61-9 | |

| Record name | Pyridinium, 2-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56405-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056405619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158034 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Characterization of 2 Methyl 1 3 Sulphonatopropyl Pyridinium

Spectroscopic Analysis Techniques in Zwitterionic Pyridinium (B92312) Systems

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structural details of novel compounds. For zwitterionic pyridinium systems, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. For 2-Methyl-1-(3-sulphonatopropyl)pyridinium, both ¹H and ¹³C NMR are employed for unequivocal structural assignment. nih.gov

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen atom, causing them to resonate at a downfield region (typically δ 7.0-9.0 ppm). researchgate.netchemicalbook.com The methyl group attached to the ring would appear as a singlet in the upfield region (around δ 2.5 ppm). chemicalbook.com The protons of the propyl chain would exhibit distinct signals, with the methylene (B1212753) group adjacent to the pyridinium nitrogen being the most deshielded of the three.

In ¹³C NMR, the carbons of the pyridinium ring are observed at lower field values compared to a neutral pyridine (B92270) ring. researchgate.netresearchgate.net The presence of the N-alkyl group and the methyl substituent influences the chemical shifts of the ring carbons. researchgate.net The carbon atoms of the propyl chain and the methyl group would resonate in the aliphatic region of the spectrum. Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity between the pyridinium ring and the sulphonatopropyl chain. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-1-(3-sulphonatopropyl)pyridinium Predicted values are based on analysis of similar pyridinium structures. nih.govchemicalbook.comresearchgate.net

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridinium Ring Protons (H3-H6) | 7.5 - 8.5 | 125 - 150 |

| Methyl Protons (-CH₃) | ~2.5 | ~20 |

| Propyl Chain Protons (N-CH₂) | ~4.5 | ~55-60 |

| Propyl Chain Protons (-CH₂-) | ~2.2 | ~25-30 |

| Propyl Chain Protons (CH₂-S) | ~3.0 | ~45-50 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info For 2-Methyl-1-(3-sulphonatopropyl)pyridinium, the IR spectrum would display characteristic absorption bands corresponding to its key structural components.

Table 2: Characteristic IR Absorption Bands for 2-Methyl-1-(3-sulphonatopropyl)pyridinium

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H (Pyridinium) | Stretch | 3000 - 3100 |

| Aliphatic C-H (Propyl, Methyl) | Stretch | 2850 - 3000 |

| C=N, C=C (Pyridinium Ring) | Stretch | 1480 - 1650 |

| Sulfonate (S=O) | Asymmetric Stretch | 1260 - 1150 |

| Sulfonate (S=O) | Symmetric Stretch | 1070 - 1030 |

| S-O | Stretch | ~800 |

Crystallographic Studies and Molecular Architecture Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and packing of a crystalline solid. While a specific crystal structure for 2-Methyl-1-(3-sulphonatopropyl)pyridinium is not publicly available, analysis of a closely related compound, 2-Amino-1-(3-sulfonatopropyl)pyridinium monohydrate, provides significant insight into the expected molecular architecture. nih.gov

The molecule is a zwitterion, with a formal positive charge on the pyridinium nitrogen and a formal negative charge on the sulfonate group. Crystallographic analysis of its analogue reveals a monoclinic crystal system. nih.gov The bond lengths and angles within the pyridinium ring and the sulphonatopropyl chain are expected to be within normal ranges. nih.gov The propyl chain typically adopts a staggered conformation to minimize steric strain, with torsion angles close to 180°. nih.gov

Table 3: Anticipated Crystallographic Parameters for 2-Methyl-1-(3-sulphonatopropyl)pyridinium (based on an analogue) nih.gov

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic |

| Key Torsion Angle (S-C-C-C) | ~ -178° |

| Key Torsion Angle (N-C-C-C) | ~ -179° |

| Primary Interactions | Intermolecular Hydrogen Bonding (e.g., C—H···O) |

| Secondary Interactions | π–π stacking of pyridinium rings |

| Molecular Conformation | Zwitterionic form with distinct positive and negative centers |

Theoretical and Computational Structural Investigations

Theoretical and computational methods complement experimental data by providing detailed information on molecular properties that can be difficult to measure directly.

Quantum chemical calculations, such as semi-empirical methods (e.g., AM1) or ab initio methods, are used to investigate the conformational landscape and electronic properties of molecules. researchgate.net For 2-Methyl-1-(3-sulphonatopropyl)pyridinium, these calculations can predict the relative energies of different conformers that arise from rotation around the single bonds in the propyl chain. This helps identify the most stable, lowest-energy conformation of the molecule in the gas phase.

Furthermore, these calculations provide insights into the electronic structure, such as the distribution of electron density and the net atomic charges on each atom. researchgate.net This is particularly useful for understanding the zwitterionic nature of the molecule, quantifying the charge separation between the pyridinium and sulfonate moieties. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help in predicting the molecule's reactivity.

Density Functional Theory (DFT) is a robust computational method widely used for its balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry of 2-Methyl-1-(3-sulphonatopropyl)pyridinium, predicting bond lengths, bond angles, and torsion angles with high accuracy. These theoretical structures can be compared with experimental data from crystallography to validate the computational model.

DFT is also used to calculate the vibrational frequencies of the molecule, which can then be correlated with the experimental IR and Raman spectra. This correlation aids in the assignment of complex spectral bands. Moreover, DFT calculations can determine the thermodynamic stability of the molecule and can be used to model the energetics of intermolecular interactions, such as the strength of hydrogen bonds observed in the crystal lattice, providing a deeper understanding of the forces that govern its solid-state architecture.

Chemical Reactivity and Catalytic Science of 2 Methyl 1 3 Sulphonatopropyl Pyridinium

Catalytic Applications of 2-Methyl-1-(3-sulphonatopropyl)pyridinium and Pyridinium-Based Ionic Liquids

Homogeneous and Heterogeneous Catalysis in Organic Transformations

Catalytic Roles in CO and CO2 Fixation Processes

Pyridinium-based ionic liquids have been identified as effective organocatalysts for the chemical fixation of carbon dioxide, particularly in the synthesis of cyclic carbonates from epoxides. This process is a key example of carbon capture and utilization (CCU), transforming a greenhouse gas into valuable chemicals. The catalytic activity of pyridinium (B92312) compounds in this context stems from their ability to act as bifunctional catalysts.

Research using Density Functional Theory (DFT) on pyridinium-inspired catalysts reveals that they facilitate the cycloaddition of CO2 through a cooperative mechanism involving both the acidic pyridinium cation and a nucleophilic anion (often a halide). researchgate.netnih.govuniversityofgalway.ie The pyridinium ring acts as a hydrogen bond donor, activating the epoxide ring and making it more susceptible to nucleophilic attack. researchgate.net Simultaneously, the anion attacks the less-hindered carbon of the activated epoxide, causing the ring to open. This intermediate then reacts with CO2 to form the final cyclic carbonate product.

Studies on pyridinium-functionalized ionic metal-organic frameworks (MOFs) further corroborate this synergistic effect. nih.gov In these systems, the acidic sites of the pyridinium cation and the nucleophilic anions work in concert to significantly enhance catalytic activity for CO2 cycloaddition under mild, solvent-free conditions. nih.gov The catalytic performance can be tuned by modifying the alkyl groups on the pyridinium cation and the nature of the halide anions. nih.gov While direct studies on 2-Methyl-1-(3-sulphonatopropyl)pyridinium for this specific application are not prevalent, its inherent zwitterionic structure, containing both the acidic pyridinium core and a sulfonate group that can influence the ionic environment, suggests potential for bifunctional catalysis in CO2 fixation reactions.

Influence on Reaction Kinetics and Selectivity through Solvent Property Alteration

The structure of pyridinium ionic liquids allows for their properties as solvents to be finely tuned, which in turn influences reaction kinetics and selectivity. longdom.org Key properties such as polarity, viscosity, and hydrophobicity can be adjusted by modifying the alkyl chains on the cation and the choice of the anion. longdom.orgscispace.com

For the compound 2-Methyl-1-(3-sulphonatopropyl)pyridinium, the presence of both a nonpolar aromatic ring and a highly polar sulfonate group creates a unique solvation environment. This amphiphilic character can influence the solubility of reactants and catalysts, which has a direct impact on reaction rates. rsc.org In catalytic processes like CO2 fixation, noncovalent interactions, particularly hydrogen bonding, have been shown to control the kinetic behavior of the coupling reaction. nih.govuniversityofgalway.ie The ability of the pyridinium cation to act as a hydrogen-bond donor is a critical factor.

The Kamlet-Taft parameters, which quantify solvent properties, show that pyridinium ionic liquids are polar solvents capable of acting as both hydrogen bond donors and acceptors. scispace.com The hydrogen bond acidity (α) is mainly dependent on the cation, while the hydrogen bond basicity (β) is primarily influenced by the anion. scispace.com The dipolarity/polarizability (π*) is typically high for all ionic liquids. scispace.com By altering the structure, such as the length of the alkyl chain or the nature of the counter-ion (if it were not an intramolecular sulfonate), one could systematically alter the solvent environment, thereby controlling reaction pathways and enhancing selectivity towards a desired product.

Acidity-Activity Relationships in Pyridinium-Based Acidic Ionic Liquids

A clear relationship between the acidity of pyridinium-based acidic ionic liquids (AILs) and their catalytic activity has been established in numerous acid-catalyzed reactions. The Brønsted acidity of these compounds can be quantified using methods like the Hammett acidity function (H₀), which provides a scale for acidity in non-aqueous systems. ionike.comresearchgate.netnih.gov

Similarly, a study on 2-methylpyridinium-based protic ionic liquids used in the alkylation of phenol (B47542) and esterification reactions also confirmed that catalytic performance correlates directly with the measured Hammett acidity. ionike.com The established acidity order was: [2-MPyH]OTf > [2-MPyH][CH3SO3] > [2-MPyH]Tfa. ionike.com These findings underscore that the catalytic efficacy of AILs like 2-Methyl-1-(3-sulphonatopropyl)pyridinium in acid-driven processes is directly linked to their quantifiable Brønsted acidity.

Table 1: Hammett Acidity (H₀) and Catalytic Performance of Selected Pyridinium-Based Ionic Liquids

| Ionic Liquid | Indicator Used | Hammett Acidity (H₀) | Catalytic Activity Correlation | Reference |

|---|---|---|---|---|

| [2-MPyH]OTf | 4-Nitroaniline | 1.88 | Highest activity in phenol alkylation | ionike.com |

| [2-MPyH][CH₃SO₃] | Methyl Yellow | Protonated Indicator | Moderate activity | ionike.com |

| [PSPy][BF₄] | 4-Nitroaniline | -3.55 | Highest acidity and activity | researchgate.net |

| [PSPy][HSO₄] | 4-Nitroaniline | -2.73 | High acidity and activity | researchgate.net |

| [PSPy][pTSA] | 4-Nitroaniline | -2.26 | Moderate acidity and activity | researchgate.net |

| [PSPy][H₂PO₄] | 4-Nitroaniline | -1.55 | Lowest acidity and activity | researchgate.net |

Interactions with Other Chemical Species and Materials

The zwitterionic and amphiphilic nature of 2-Methyl-1-(3-sulphonatopropyl)pyridinium dictates its interactions with other molecules and materials, making it a versatile component in complex formulations and hybrid catalytic systems.

Interactions with Nanomaterials (e.g., Silica (B1680970) Nanoparticles) for Enhanced Catalysis

Immobilizing ionic liquids onto solid supports, particularly silica nanoparticles, creates a class of materials known as Supported Ionic Liquid Phase (SILP) or Silica-Supported Ionic Liquids (SSILs). nih.govresearchgate.netmdpi.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity from the ionic liquid) with the benefits of heterogeneous catalysis (easy catalyst separation and recycling). mdpi.com

The interaction between the pyridinium ionic liquid and the silica surface is crucial. The ionic liquid can be chemically grafted to the surface via condensation with silanol (B1196071) (Si-OH) groups, or physically adsorbed. nih.govmdpi.com Grafting a pyridinium salt functionalized with a triethoxysilane (B36694) group onto silica has been used to create highly stable and recyclable palladium catalysts. nih.gov The grafted pyridinium cations on the silica surface were found to stabilize highly dispersed palladium nanoparticles, preventing their aggregation and leaching. nih.gov

These SSILs exhibit unique properties, including high thermal stability and large surface areas, which enhance their catalytic efficiency. researchgate.net The confinement of the ionic liquid within the pores of the silica matrix can lead to greatly enhanced catalytic activities compared to the bulk ionic liquid system. ionike.com This is attributed to the high concentration of the catalyst in the silica pores. ionike.com Therefore, the interaction of 2-Methyl-1-(3-sulphonatopropyl)pyridinium with silica nanoparticles represents a promising strategy for developing robust, recyclable, and highly active catalytic systems for a variety of chemical transformations.

Table 2: Advantages of Silica-Supported Ionic Liquid (SSIL) Catalysts

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Stability | Immobilization prevents leaching of the ionic liquid and active catalytic species (e.g., metal nanoparticles). | nih.govmdpi.com |

| Easy Separation & Recyclability | The solid catalyst is easily separated from the reaction mixture, allowing for multiple reuse cycles without significant loss of activity. | nih.govresearchgate.net |

| Improved Catalytic Activity | Confinement of the ionic liquid in silica pores can lead to higher local catalyst concentrations and enhanced reaction rates. | ionike.com |

| Improved Mass Transport | The use of a supported phase can improve mass transport properties compared to bulk ionic liquid systems. | researchgate.net |

| Tunable Properties | The properties of the support (e.g., pore size, surface area) and the ionic liquid can be modified to optimize catalytic performance. | mdpi.com |

Electrochemical Behavior and Applications of 2 Methyl 1 3 Sulphonatopropyl Pyridinium

Electrochemical Characterization Techniques

The electrochemical properties of pyridinium (B92312) compounds, including 2-Methyl-1-(3-sulphonatopropyl)pyridinium and its isomers, are primarily investigated through a suite of sophisticated analytical methods. These techniques are essential for elucidating the redox processes and understanding the behavior of these compounds at electrode-electrolyte interfaces.

Cyclic Voltammetry (CV) for Redox Process Elucidation

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of chemical species. For pyridinium-based compounds, CV helps in determining their reduction and oxidation potentials, the stability of the resulting radical species, and the kinetics of electron transfer. In studies of similar pyridinium derivatives, CV has been employed to observe their electrochemical activity on various electrode materials, including platinum, gold, and glassy carbon. mallakchemicals.com While specific CV data for 2-Methyl-1-(3-sulphonatopropyl)pyridinium is not extensively documented in publicly available research, the general behavior of pyridinium cations involves a one-electron reduction to form a pyridinyl radical. The potential at which this occurs is influenced by the substituents on the pyridinium ring and the nature of the electrode surface. atamankimya.com

Spectroelectrochemical Methods for Adsorbed Species Identification

Spectroelectrochemical methods combine spectroscopic techniques with electrochemistry to provide real-time information about the species being formed at the electrode surface during an electrochemical reaction. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) coupled with electrochemistry have been utilized to study the adsorption and reaction of pyridinium compounds on metal surfaces like silver, gold, and copper. atamankimya.com These methods are capable of identifying adsorbed intermediates, such as pyridinyl radicals, and elucidating their orientation and interaction with the electrode surface. For substituted pyridiniums like 2-Methyl-1-(3-sulphonatopropyl)pyridinium, these techniques would be invaluable in understanding how the methyl and sulphonatopropyl groups affect its adsorption and subsequent electrochemical reactions.

Mechanistic Studies of Pyridinium Electrochemistry

The electrochemical behavior of pyridinium cations is complex and highly dependent on the experimental conditions, including the electrode material, the solvent, and the presence of other chemical species.

Reduction Potentials and Surface Dependence

The reduction potential of pyridinium cations is a key parameter that is significantly dependent on the material of the working electrode. atamankimya.com Research on unsubstituted pyridinium has shown that the reduction potential on a platinum electrode is approximately 400 mV less negative than on silver, gold, or copper electrodes. atamankimya.com This highlights the catalytic role of the platinum surface in the pyridinium reduction process. The presence of substituents, such as the methyl and sulphonatopropyl groups in 2-Methyl-1-(3-sulphonatopropyl)pyridinium, would be expected to further modulate this reduction potential due to their electronic and steric effects. The sulphonatopropyl group, being a zwitterionic sulfobetaine (B10348), can also influence the compound's orientation and interaction with the electrode surface, thereby affecting its electrochemical response. rsc.org

Alternative Chemical Pathways in the Presence of Carbon Dioxide

The electrochemistry of pyridinium compounds is notably altered in the presence of carbon dioxide. atamankimya.com Pyridinium cations have been investigated as catalysts for the electrochemical reduction of CO2. researchgate.netmdpi.comchemistry-chemists.com In aqueous solutions, pyridinium can act as a proton donor, facilitating the hydrogen evolution reaction. In the presence of CO2, an increased cathodic current is often observed at slow scan rates in cyclic voltammetry, suggesting that the pyridinium-CO2 system creates an alternative mechanism for hydrogen evolution, where CO2 acts as a "pseudo-reserve" of protons. atamankimya.com While direct evidence for the reduction of the pyridine (B92270) ring itself is sometimes debated, the interaction between pyridinium species and CO2 at the electrode surface is a critical area of research. atamankimya.comresearchgate.net

Applications in Electrochemistry

The primary electrochemical application identified for pyridinium sulfonates, including compounds structurally similar to 2-Methyl-1-(3-sulphonatopropyl)pyridinium, is in the field of electroplating. Specifically, they are utilized as leveling agents and brighteners in nickel plating baths.

Pyridinium hydroxypropyl sulfobetaine, a closely related compound, acts as a powerful leveling agent by suppressing electrodeposition on the peaks of a rough surface to a greater extent than in the valleys. atamankimya.com This leads to a smoother, more uniform, and brighter metal deposit. These additives are crucial in decorative and protective nickel plating for filling in microscopic scratches and irregularities on the substrate surface. The effectiveness of these compounds is often enhanced when used in combination with other additives like acetylenic compounds and wetting agents. A Chinese patent also describes the use of "pyridinium propanesulfonate" as a component in a brightening additive for electroplating bright nickel-titanium alloys, highlighting its role in producing bright, fine, and corrosion-resistant coatings. google.com The zwitterionic nature of these sulfobetaine compounds likely plays a role in their interfacial activity and effectiveness as leveling agents. rsc.org

Below is an interactive data table summarizing the applications of similar pyridinium sulfonate compounds in electrochemistry.

| Application Area | Specific Use | Function |

| Nickel Electroplating | Leveling Agent | Fills in micro-scratches and irregularities for a smooth surface. |

| Nickel Electroplating | Brightener | Produces a lustrous and brilliant coating. |

| Nickel-Titanium Alloy Electroplating | Brightening Additive Component | Contributes to a bright, fine, and uniform alloy deposit. |

Role as Electrolyte Components in Energy Storage Systems (e.g., Redox Flow Batteries)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, relying on the electrochemical reactions of soluble redox-active species. Organic electrolytes, particularly those based on pyridinium scaffolds, are being explored as alternatives to traditional metal-based systems due to their potential for molecular tunability and sustainability. Pyridinium zwitterions, or inner salts, are noted for their potential utility in electrochemical systems.

Currently, there is a lack of specific research data detailing the performance of 2-Methyl-1-(3-sulphonatopropyl)pyridinium as a primary electrolyte component in redox flow batteries. The investigation of pyridinium-based electrolytes is an active area of research, with studies often focusing on how modifications to the molecular structure impact solubility, stability, and redox potential. For a compound to be a viable RFB electrolyte, it must exhibit reversible redox behavior, high solubility in the chosen solvent, and long-term chemical stability during battery cycling. While related pyridinium compounds have been investigated, specific performance metrics for 2-Methyl-1-(3-sulphonatopropyl)pyridinium in an RFB system—such as cell voltage, energy density, and cycle life—are not documented in the available literature.

Additive Functionality in Electrodeposition Processes

In the field of electrodeposition, organic additives are crucial for controlling the morphology, brightness, and mechanical properties of the deposited metal layer. Pyridinium compounds, particularly those containing sulfonate groups, are known to function as leveling and brightening agents in plating baths. These additives adsorb onto the electrode surface, influencing the kinetics of metal ion reduction and promoting a uniform, fine-grained deposit.

While direct studies on 2-Methyl-1-(3-sulphonatopropyl)pyridinium as an electrodeposition additive are not prominent, the functionality of closely related pyridinium sulfonates is well-documented. For instance, compounds like pyridinium propyl sulfobetaine are used as additives in copper and nickel plating baths. They typically act as levelers, ensuring a smooth and bright finish on the plated object. The zwitterionic nature of these compounds, conferred by the pyridinium cation and the sulfonate anion, is key to their function.

The proposed mechanism involves the interaction of the charged portions of the molecule with the cathode surface and the metal ions being deposited. This interaction can inhibit preferential growth at high-current-density areas, thereby "leveling" the deposit.

The table below summarizes the typical effects of related pyridinium sulfonate additives in electrodeposition, which provides a basis for the expected functionality of 2-Methyl-1-(3-sulphonatopropyl)pyridinium.

| Property | Function/Effect of Related Pyridinium Sulfonate Additives |

| Leveling | Promotes uniform metal deposition, filling in micro-scratches for a smoother surface. |

| Brightening | Influences crystal growth to produce a bright, reflective finish. |

| Grain Refinement | Leads to the formation of smaller, more compact grains in the deposit. |

| Ductility | Can affect the mechanical properties of the deposited layer. |

This table represents the general functions of pyridinium sulfonate additives in electrodeposition; specific performance data for 2-Methyl-1-(3-sulphonatopropyl)pyridinium is not available.

Advanced Materials Science and Engineering Applications of Pyridinium Sulfobetaines

Ionic Liquid (IL) Design and Implementation

Pyridinium-based zwitterions like 2-Methyl-1-(3-sulphonatopropyl)pyridinium are integral to the formation of specialized ionic liquids. These ILs are salts that exist in a liquid state at or near room temperature and are lauded for their negligible vapor pressure, high thermal stability, and tunable properties. longdom.orgnih.gov

Tailoring Physico-Chemical Properties for Specific Applications

The defining advantage of ionic liquids is their status as "designer solvents," where their physical and chemical properties can be precisely tuned for a given task. longdom.org This is achieved by systematically modifying the structure of the cation and the choice of the anion. longdom.orgnih.gov For pyridinium-based ILs, key modifications include:

Alkyl Chain Length: Altering the length of the alkyl chain attached to the pyridinium (B92312) nitrogen influences properties like hydrophobicity, viscosity, melting point, and density. longdom.orgnih.gov For instance, increasing the alkyl chain length on the pyridinium cation generally leads to changes in viscosity and density. nih.gov

Functionalization: Introducing functional groups, such as methyl groups on the pyridine (B92270) ring (as in 2-Methyl-1-(3-sulphonatopropyl)pyridinium), can further refine the IL's properties. longdom.org

Anion Selection: The choice of anion is a critical determinant of the IL's characteristics, including its thermal stability, conductivity, and solubility. longdom.org Common anions like tetrafluoroborate (B81430) ([BF₄]⁻) and bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) impart distinct properties. nih.gov A study on pyridinium-based ILs showed that the anion's nature significantly affects thermophysical properties such as density, speed of sound, and viscosity. nih.gov

This tunability allows for the creation of ILs optimized for specific applications, from electrolytes in batteries and supercapacitors to solvents for chemical synthesis and separations. longdom.org

Below is a table showcasing how structural changes in pyridinium ILs affect their physicochemical properties.

| Cation | Anion | Temperature (K) | Density (g/cm³) | Dynamic Viscosity (mPa·s) | Electrical Conductivity (S/m) |

| 1-butylpyridinium | [BF₄]⁻ | 298.15 | 1.221 | 183 | 0.22 |

| 1-hexylpyridinium | [BF₄]⁻ | 298.15 | 1.159 | 309 | 0.11 |

| 1-butylpyridinium | [Tf₂N]⁻ | 298.15 | 1.430 | 69 | 0.35 |

| 1-hexylpyridinium | [Tf₂N]⁻ | 298.15 | 1.355 | 93 | 0.21 |

This table is generated based on data from various sources for illustrative purposes. nih.gov

Recyclability and Environmental Considerations of Pyridinium-Based ILs

Recyclability: A significant advantage of ILs is their potential for recycling, which is crucial for economic viability and sustainability. longdom.org Recovery processes are often based on the IL's hydrophobicity and can involve extraction with organic solvents or water, or direct distillation of volatile products from the non-volatile IL. mdpi.com For example, pyridinium ILs used as catalysts in the transesterification of Jatropha oil have been shown to be recyclable. researchgate.net

Environmental Considerations: The environmental fate of pyridinium ILs is an area of active research. Their solubility in water means they can potentially enter aquatic ecosystems. oaepublish.com Studies have shown that the biodegradability of pyridinium ILs is highly dependent on their structure.

Influence of Side Chains: Pyridinium ILs with ester-containing side chains have been shown to be "readily biodegradable" under aerobic conditions. rsc.org In contrast, those with simple alkyl side chains tend to exhibit lower levels of biodegradability. rsc.org

Naturally Occurring Structures: Research into naturally occurring pyridinium structures, such as trigonelline, has shown they can be completely mineralizable and non-toxic, offering a pathway for designing highly biodegradable and sustainable ILs. rsc.org This suggests that bio-inspired designs for the cation, potentially including structures similar to 2-Methyl-1-(3-sulphonatopropyl)pyridinium, could lead to more environmentally benign ionic liquids. rsc.org

Polymeric Materials Derived from Pyridinium Zwitterionic Monomers

Zwitterionic monomers, containing both positive and negative charges, are used to create polymers with unique properties, particularly high hydrophilicity and resistance to protein fouling. oaepublish.com Pyridinium ions are among the common cationic groups used in these monomers. oaepublish.com

Synthesis and Characterization of Zwitterionic Hydrogels

Zwitterionic hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them soft, wet materials with significant potential in biomedical applications. oaepublish.combohrium.com These hydrogels can be synthesized from zwitterionic monomers like sulfobetaines through methods such as free-radical polymerization. bohrium.comresearchgate.net

The synthesis of a hydrogel from a monomer like 2-Methyl-1-(3-sulphonatopropyl)pyridinium would typically involve dissolving the monomer in an aqueous solution, adding a cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA) and a radical initiator. researchgate.net Polymerization is then initiated, often by heating or UV irradiation, to form the cross-linked 3D network. bohrium.com

Key characteristics of these hydrogels include:

High Water Content: The zwitterionic nature leads to strong hydration and high water content. bohrium.com

Mechanical Properties: The mechanical strength and toughness of zwitterionic hydrogels can be enhanced through strategies like promoting polymer entanglement by using high monomer concentrations during synthesis. rsc.org

Stimuli-Responsiveness: Many zwitterionic hydrogels exhibit sensitivity to external stimuli such as temperature, pH, and the ionic strength of the surrounding solution. oaepublish.com

Characterization of these hydrogels involves a suite of analytical techniques to probe their structure and properties.

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the chemical structure and the presence of functional groups. bohrium.com |

| Scanning Electron Microscopy (SEM) | Visualizes the porous internal morphology and cross-linked structure. bohrium.com |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and water-binding properties. bohrium.com |

| Universal Mechanical Testing | Measures compressive and tensile strength to evaluate mechanical properties. bohrium.comrsc.org |

Copolymerization Strategies for Functional Materials

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to create functional materials with tailored properties that surpass those of the individual homopolymers. researchgate.net Zwitterionic monomers such as pyridinium sulfobetaines can be copolymerized with other monomers to fine-tune the final material's characteristics for specific applications. oaepublish.com

For instance, copolymerizing a sulfobetaine (B10348) monomer with another zwitterionic monomer, like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), has been shown to enhance the compressive strength and lubrication properties of the resulting hydrogel, making it a candidate for artificial cartilage. researchgate.net

Advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are often employed. nih.gov RAFT allows for the synthesis of well-defined block copolymers where blocks of zwitterionic polymer can be combined with other polymer blocks possessing different functionalities. nih.gov One strategy involves using protected monomers, such as a protected 3-sulfopropyl methacrylate, which can be polymerized and then deprotected under specific conditions to reveal the ionic group. nih.gov This approach provides excellent control over the final polymer architecture and is useful for creating complex, functional macromolecules. nih.gov

Role in Enzyme Stability and Biocatalysis Media

The use of biocatalysts, such as isolated enzymes, offers a green and highly selective alternative to traditional chemical processes. nih.gov However, enzymes are often sensitive and can lose activity in non-native environments. mdpi.com Ionic liquids, including those based on pyridinium structures, have emerged as promising media for biocatalysis, helping to stabilize enzymes and improve reaction outcomes. mdpi.comresearchgate.net

A study investigating the effect of pyridinium-based ionic liquids on the stability of Candida rugosa lipase (B570770) found that these ILs could maintain the enzyme's stability and, in some cases, enhance its hydrolytic activity. nih.gov The presence of the pyridinium IL was shown to protect the lipase from the denaturing effect of methanol (B129727) in a methanol-water solvent system. nih.gov

The choice of both the cation and the anion of the IL plays a crucial role in its interaction with the enzyme. nih.gov

Anion Effect: In the study, a pyridinium IL with a bromide (Br⁻) anion provided more stability to the lipase than one with a tetrafluoroborate (BF₄⁻) anion. This was attributed to the bromide anion's ability to strengthen hydrophobic interactions within the protein, consistent with the Hofmeister series. nih.gov

Cation Structure: The aromatic pyridinium ring is thought to help stabilize the lipase structure and conformation, thereby maintaining its catalytic activity. nih.gov

The versatility of pyridinium-based ILs allows for their use in various biocatalytic reactions, including hydrolysis and transesterification, expanding the scope of enzymatic processes in industrial applications. researchgate.netnih.gov

The table below summarizes findings on the effect of adding different pyridinium-based ionic liquids on the hydrolytic activity of Candida rugosa lipase.

| Ionic Liquid Additive | Substrate | Solvent System | Change in Lipase Activity |

| [C₆Py]Br | pNPP | Water | +5.54% |

| [C₆Py]Br | pNPP | Methanol-Water | +15.61% |

| [C₄Py]BF₄ | pNPA | Water | No significant change |

| [C₆Py]BF₄ | pNPA | Water | No significant change |

| [C₈Py]BF₄ | pNPA | Water | No significant change |

Data adapted from a study on Candida rugosa lipase. nih.gov [CₓPy] refers to N-alkylpyridinium with x carbons in the alkyl chain. pNPP is 4-nitrophenol (B140041) palmitate; pNPA is 4-nitrophenol acetate.

Separation and Extraction Technologies Utilizing Pyridinium-Based Systems

Pyridinium-based systems, particularly those involving zwitterionic sulfobetaines like 2-Methyl-1-(3-sulphonatopropyl)pyridinium, are gaining recognition for their utility in advanced separation and extraction technologies. Their unique properties, including high polarity, tunable hydrophilicity, and the ability to form distinct aqueous phases, make them valuable components in liquid-liquid extraction processes. These systems are especially promising for the separation of delicate biomolecules, where maintaining the integrity of the target compound is paramount.

One of the most significant applications of pyridinium sulfobetaines is in the formation of Aqueous Two-Phase Systems (ATPS). researchgate.netmdpi.com An ATPS is a liquid-liquid extraction method that utilizes two immiscible aqueous phases, which can be formed by mixing a polymer and a salt, two different polymers, or, more recently, an ionic liquid or zwitterion with a salting-out agent. researchgate.netmdpi.comua.pt The high water content in both phases provides a gentle, non-denaturing environment suitable for separating proteins, nucleic acids, and other bioactive compounds. mdpi.commdpi.com

Research Findings in Aqueous Two-Phase Systems (ATPS)

Detailed research into ATPS composed of zwitterions (ZI), including pyridinium sulfobetaines, and inorganic salts has elucidated the mechanisms governing the separation of biomolecules. acs.org In these systems, a zwitterion-rich top phase forms in equilibrium with a salt-rich bottom phase. Studies have shown that various biomolecules preferentially migrate to the zwitterion-rich phase, and the efficiency of this partitioning is strongly linked to the hydrophobic and hydrophilic characteristics of both the zwitterion and the target biomolecule. acs.org

A study investigating the partitioning of several model biomolecules in ATPS made of different sulfobetaines and potassium carbonate (K₂CO₃) revealed key trends. acs.org The biomolecules tested included alkaloids, phenolic compounds, and amino acids. The results consistently demonstrated that the partitioning behavior is primarily dictated by hydrophobicity. acs.org Specifically, the octanol-water partition coefficient (Kow), a measure of a compound's hydrophilicity/hydrophobicity, is a strong predictor of how both the zwitterion and the biomolecule will behave in the system. acs.org

For instance, more hydrophobic biomolecules, such as the amino acid L-tryptophan, show a greater preference for the zwitterion-rich phase, and this preference is amplified when a more hydrophobic zwitterion is used. acs.org Conversely, for more hydrophilic compounds like phenolic acids, their partitioning into the zwitterion-rich phase is more effective when a more hydrophilic zwitterion is employed. acs.org This indicates that the separation can be finely tuned by selecting a pyridinium sulfobetaine with an appropriate hydrophobic/hydrophilic balance. While specific interactions between the zwitterion and the biomolecule can play a secondary role, the dominant separation mechanism is driven by these nonspecific hydrophobic/hydrophilic effects. acs.org

The table below summarizes the partitioning behavior of various biomolecules in a pyridinium sulfobetaine-based ATPS, highlighting the extraction efficiency.

Table 1: Partitioning and Extraction Efficiency of Biomolecules in a Pyridinium Sulfobetaine ATPS Data sourced from studies on analogous pyridinium sulfobetaine/K₂CO₃ systems. acs.org

| Biomolecule | Type | Partition Coefficient (K) | Extraction Efficiency (EE%) |

|---|---|---|---|

| Caffeine | Alkaloid | 1.8 | 64.3 |

| Nicotine | Alkaloid | 10.1 | 91.0 |

| Gallic Acid | Phenolic Compound | 1.0 | 50.1 |

| Vanillic Acid | Phenolic Compound | 2.5 | 71.4 |

| L-Phenylalanine | Amino Acid | 1.2 | 54.5 |

| L-Tyrosine | Amino Acid | 1.1 | 52.4 |

K is the ratio of the biomolecule's concentration in the zwitterion-rich phase to its concentration in the salt-rich phase. EE% represents the percentage of the biomolecule extracted into the zwitterion-rich phase.

The ability of polymers containing pyridinium propane (B168953) sulfonate moieties to interact with and partition across cell membranes further underscores the compound's tunable behavior in biphasic environments. Studies have shown that minor structural changes in these polymers can dramatically affect their interaction with plasma membranes, a process governed by a balance of forces including dipole-dipole, π-π, and cation-π interactions. This inherent ability to partition between different environments is the fundamental principle exploited in technological separation systems.

Computational and Theoretical Contributions to 2 Methyl 1 3 Sulphonatopropyl Pyridinium Research

Molecular Modeling and Simulation of Pyridinium (B92312) Compounds

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pyridinium compounds such as 2-Methyl-1-(3-sulphonatopropyl)pyridinium, these simulations are crucial for understanding their function as surfactants, corrosion inhibitors, or electroplating additives, particularly their behavior at interfaces.

Molecular dynamics (MD) simulations are a powerful method for studying the physical movements of atoms and molecules over time. For zwitterionic surfactants like 2-Methyl-1-(3-sulphonatopropyl)pyridinium, MD simulations provide detailed insights into their arrangement and interactions at interfaces, such as oil-water or metal-solution boundaries.

Researchers utilize MD simulations to study the aggregation behavior of surfactants and their synergistic effects in mixed systems. syxbsyjg.com For instance, simulations of zwitterionic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB12-3), which shares structural similarities with the target compound, reveal how these molecules orient themselves at an oil-water interface. syxbsyjg.com Key parameters analyzed include interfacial thickness, density profiles, and the angle of the surfactant's hydrocarbon tail relative to the interface, which indicates its hydrophobicity and tensile strength. syxbsyjg.com Studies show that zwitterionic surfactants form stable adsorption membranes at interfaces, effectively reducing interfacial tension. nih.govacs.org The hydrophilic headgroup, containing both the positively charged pyridinium ring and the negatively charged sulfonate group, anchors the molecule in the aqueous phase, while the hydrophobic components orient towards the non-aqueous phase or surface. syxbsyjg.com

MD simulations can also elucidate the influence of environmental factors, such as the presence of inorganic salts, on interfacial properties. mdpi.com These simulations track atomic trajectories and quantify interactions, overcoming some limitations of physical experiments. nd.edu By modeling the system at an atomic level, MD provides a mechanistic understanding of how molecular architecture influences macroscopic properties like interfacial tension and the formation of stable emulsions or protective films. researchgate.net

| Parameter | Description | Insight Provided | Reference |

|---|---|---|---|

| Interfacial Formation Energy (IFE) | The energy change when the interface is formed. A more negative value indicates a more stable interface. | Quantifies the stability of the surfactant layer and synergistic effects in mixed systems. | syxbsyjg.com |

| Interfacial Thickness | The width of the transition zone between the two bulk phases (e.g., oil and water). | Indicates the effectiveness of the surfactant in creating a distinct interfacial layer. | nih.govacs.org |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the strength of interactions between surfactant hydrophilic groups and water molecules (hydrophilicity). | syxbsyjg.com |

| Deuterium Order Parameter | Measures the orientational order of the C-H bonds along the surfactant's alkyl chain. | Characterizes the hydrophobic properties and the stretching degree of the surfactant tail in the non-aqueous phase. | syxbsyjg.com |

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the adsorption performance of pyridinium compounds on various surfaces. These calculations help to understand the fundamental interactions that govern the formation of adsorbed layers, which is critical for applications like corrosion inhibition and electroplating.

DFT studies on the adsorption of pyridine (B92270) onto metal surfaces like copper, silver, gold, and platinum reveal key details about the process. researchgate.net Calculations can determine the most energetically favorable adsorption sites and the orientation of the molecule, which can be either vertical (binding through the nitrogen lone pair) or flat (binding through the π-system of the ring). researchgate.net The choice between these configurations depends on the specific metal and the functional used in the calculation. researchgate.net For instance, pyridine is predicted to adopt a vertical orientation on coinage metals at low coverage. researchgate.net

The adsorption energy (E_ad), a primary output of these calculations, quantifies the strength of the interaction between the molecule and the surface. A more negative E_ad indicates stronger adsorption. Studies have shown that modifying surfaces, for example by doping graphene with metal atoms, can significantly enhance the adsorption energy of pyridine. bohrium.com DFT calculations can also elucidate the nature of the bonding, distinguishing between physisorption (dominated by van der Waals forces) and chemisorption (involving charge transfer and orbital overlap). researchgate.netnih.gov Analysis of the projected density of states (PDOS) and electron density difference can confirm charge transfer between the molecule and the surface, indicating chemical bond formation. researchgate.netnih.gov

| Surface | Adsorption Energy (eV) | Key Finding | Reference |

|---|---|---|---|

| Cu(111) | -0.48 eV | Vertical binding through the nitrogen lone pair is observed. | researchgate.net |

| Cu(211) (step edge) | -0.82 eV | Adsorption is stronger at step edge sites compared to terrace sites. | researchgate.net |

| Rh-doped Cu(100) | -3.06 eV | Doping the copper surface with rhodium significantly enhances adsorption energy. | researchgate.net |

| Pristine BNNT | ~17.0 kcal/mol (~0.74 eV) | Pyridine shows significant interaction with Boron Nitride Nanotubes. | researchgate.net |

| H-ZSM-5 Zeolite | -44.8 to -50.1 kcal/mol (~1.94 to 2.17 eV) | Strong ion-pair complexes (PYH+/ZO−) are formed upon adsorption on Brønsted acid sites. | rsc.org |

Structure-Activity Relationship (SAR) Studies for Chemical Performance

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its functional activity. For pyridinium compounds, computational SAR analyses, often employing quantum chemical calculations, are used to predict their performance as corrosion inhibitors, catalysts, or biologically active agents. nih.govnih.gov These studies guide the design of new molecules with enhanced efficacy by identifying the structural features that are most influential. nih.gov

In the context of corrosion inhibition, the electronic properties of the inhibitor molecule are correlated with its ability to protect a metal surface. mdpi.comscispace.com Quantum chemical parameters derived from DFT calculations are particularly useful for establishing these relationships. Key descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. mdpi.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and is often associated with greater inhibition efficiency, as the molecule is more easily polarized. mdpi.comscispace.com

Electronegativity (χ) and Hardness (η): These parameters relate to the molecule's ability to attract electrons and its resistance to deformation or charge transfer, respectively. Soft molecules (low hardness) are generally better inhibitors. scispace.com

For 2-Methyl-1-(3-sulphonatopropyl)pyridinium, the presence of the electron-donating methyl group on the pyridine ring would be expected to increase its E_HOMO, enhancing its ability to donate electrons to a metal surface. The sulphonatopropyl group, being zwitterionic, provides high aqueous solubility and a strong hydrophilic anchor. SAR studies on other pyridine derivatives have shown that the type and position of substituents significantly impact performance. nih.govresearchgate.net For example, studies on methyl-substituted pyridinium surfactants found that a shorter alkyl chain (and thus a smaller molecule) resulted in a smaller energy gap and better corrosion inhibition performance. mdpi.com

Mechanistic Insights from Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations are a cornerstone for elucidating the detailed mechanisms of chemical reactions, including reaction energetics, pathways, and the structure of transition states. rsc.org For pyridinium compounds, these calculations provide fundamental insights into their acid-base properties, stability, and reactivity in processes like catalysis and electrochemistry. acs.org

DFT, in combination with implicit solvation models, has been successfully employed to calculate the acidity constants (pKa) of substituted pyridinium cations. acs.orgbohrium.com Accurately predicting pKa is crucial for understanding how a molecule will behave in solutions of varying pH, which is relevant for many catalytic and biological processes. bohrium.com These computational models can achieve high accuracy, with calculated pKa values often falling within one unit of experimental measurements. acs.org

Furthermore, quantum calculations can map out the entire potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, the transition states that connect them. rsc.org The energy of the transition state determines the activation energy and thus the rate of the reaction. For example, theoretical studies on pyridine substitution reactions in metal complexes have calculated the energetics of ligand exchange, proceeding through five-coordinate intermediates. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.